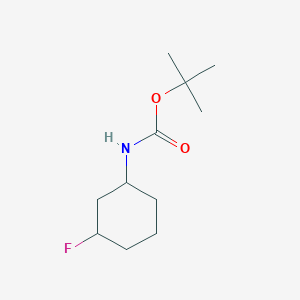

tert-butyl N-(3-fluorocyclohexyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-fluorocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGCOGYRDPYGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl N 3 Fluorocyclohexyl Carbamate

Precursor Synthesis: Methodologies for 3-Fluorocyclohexylamines

The synthesis of the key precursor, 3-fluorocyclohexylamine, is a crucial first step that dictates the stereochemical outcome of the final product. This process involves the introduction of a fluorine atom onto a cyclohexane (B81311) ring, followed by the formation of the amine functionality.

Stereoselective Introduction of Fluorine onto Cyclohexane Scaffolds

The introduction of fluorine into a cyclohexane ring can be achieved through various fluorination methods. nih.gov A common approach involves the nucleophilic substitution of a hydroxyl group with a fluoride (B91410) ion, often using reagents like diethylaminosulfur trifluoride (DAST) or Deoxofluor. d-nb.infonih.gov The stereoselectivity of this reaction is highly dependent on the substrate and reaction conditions, often proceeding with an inversion of configuration. nih.gov

For instance, the fluorination of highly functionalized cyclohexane diol derivatives has been shown to be substrate-dependent, with the stereochemical arrangement of functional groups significantly influencing the selectivity of the transformation. d-nb.infonih.gov In some cases, neighboring group participation can lead to unexpected rearrangements, complicating the stereochemical outcome. core.ac.uk A synthetic route could start from a Birch reduction of a substituted benzene (B151609) derivative, followed by epoxidation and subsequent hydrofluorination ring-opening reactions to introduce the fluorine atom. nih.govbeilstein-journals.org

Preparation of Functionalized Cyclohexyl Amines

Once the fluorinated cyclohexane scaffold is established, the next step is the introduction of the amine group. A common strategy involves the reductive amination of a corresponding 3-fluorocyclohexanone. This can be achieved using various reducing agents in the presence of an ammonia (B1221849) source.

Alternatively, a nitrile group can be introduced and subsequently reduced. For example, a synthesis can start with the Birch reduction of benzonitrile, followed by a series of reactions including epoxidation and hydrofluorination to yield a tetrafluorocyclohexane carbonitrile, which is then hydrogenated to the corresponding amine. nih.govbeilstein-journals.org This multi-step process allows for the construction of various stereoisomers of fluorinated cyclohexylamines. nih.gov

Carbamate (B1207046) Bond Formation Strategies

With the 3-fluorocyclohexylamine precursor in hand, the subsequent step is the formation of the carbamate bond to yield tert-butyl N-(3-fluorocyclohexyl)carbamate.

Direct N-tert-Butoxycarbonylation of Amines with Di-tert-butyl Dicarbonate (B1257347)

The most prevalent and straightforward method for the synthesis of tert-butyl carbamates is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O). fishersci.co.ukjk-sci.com This reaction, often referred to as Boc-protection, is widely used due to its efficiency and the mild conditions required. nih.govscispace.com The amine's lone pair of electrons attacks one of the carbonyl carbons of the Boc anhydride (B1165640), leading to the formation of a tetrahedral intermediate. commonorganicchemistry.comtotal-synthesis.com The subsequent collapse of this intermediate results in the formation of the N-Boc protected amine, along with the release of carbon dioxide and tert-butanol (B103910) as byproducts. commonorganicchemistry.com

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, although catalyst-free conditions in a water-acetone mixture have also been reported to give excellent yields. fishersci.co.uknih.govscispace.com The choice of solvent can vary, with common options including water, tetrahydrofuran (B95107) (THF), acetonitrile, or a biphasic system of chloroform (B151607) and water. fishersci.co.ukwikipedia.org

| Reaction Condition | Description | Key Features |

|---|---|---|

| Standard Basic Conditions | Reaction of the amine with di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or triethylamine. | High yields, mild conditions, widely applicable. fishersci.co.uknih.gov |

| Catalyst-Free Conditions | Performed in a water-acetone mixture without the need for a catalyst. | Eco-friendly, excellent yields, avoids side reactions like isocyanate formation. nih.govscispace.com |

| Lewis Acid Catalysis | Use of a Lewis acid catalyst, such as yttria-zirconia, to activate the Boc anhydride. | Effective for a wide range of structurally varied amines. semanticscholar.org |

Alternative Approaches for Carbamate Synthesis on Fluorinated Amine Substrates

While direct N-tert-butoxycarbonylation is common, other methods can be employed for carbamate synthesis, particularly when dealing with more complex or sensitive substrates.

Via Isocyanates : An alternative route involves the conversion of the amine to an isocyanate, which is then trapped with an alcohol. For fluorinated amines, this can be achieved by reacting the amine with a phosgene (B1210022) equivalent. google.com The resulting isocyanate can then react with tert-butanol to form the desired tert-butyl carbamate. wikipedia.org A metal-free synthesis of aryl isocyanates from arylamines involves the dehydration of a carbamic acid intermediate. organic-chemistry.org

Via Chloroformates : Carbamates can also be synthesized from the reaction of an amine with a chloroformate. In this case, tert-butyl chloroformate would be the reagent of choice. However, this reagent is known to be unstable.

Curtius Rearrangement : The Curtius rearrangement provides an indirect method for converting a carboxylic acid to a carbamate. nih.govorganic-chemistry.orgnumberanalytics.com This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol. wikipedia.orgnih.gov For the synthesis of this compound, this would entail the conversion of 3-fluorocyclohexanecarboxylic acid to its acyl azide, followed by rearrangement in the presence of tert-butanol. wikipedia.orgnih.gov This method is valued for its tolerance of a wide range of functional groups and retention of stereochemistry. nih.gov

| Alternative Method | Key Intermediate | Description |

|---|---|---|

| From Isocyanates | 3-Fluorocyclohexyl isocyanate | The amine is converted to an isocyanate, which is then reacted with tert-butanol. google.comwikipedia.org |

| From Chloroformates | tert-Butyl chloroformate | Direct reaction of the amine with tert-butyl chloroformate, though the reagent is unstable. |

| Curtius Rearrangement | Acyl azide | A carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate and is trapped with tert-butanol. nih.govorganic-chemistry.org |

Amine Protection in Fluorinated Systems: The tert-Butyl Carbamate (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. total-synthesis.comwikipedia.orgmasterorganicchemistry.com Its popularity stems from its stability under a variety of reaction conditions and the ease of its removal under mild acidic conditions. nih.govscispace.commasterorganicchemistry.com The Boc group is inert to most nucleophiles and bases, making it compatible with a wide range of subsequent chemical transformations. organic-chemistry.org

In the context of fluorinated systems, the stability of the Boc group is generally maintained. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the nearby amine, but typically does not interfere with the protection or deprotection of the Boc group. The deprotection is usually achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758), or with hydrochloric acid in methanol. nih.govwikipedia.org This acid-lability allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions, such as the base-labile Fmoc group or groups removed by hydrogenolysis like Cbz. total-synthesis.comorganic-chemistry.org

The use of the Boc group is a cornerstone of modern synthetic organic chemistry, providing a robust and reliable method for the temporary masking of amine functionality during the construction of complex molecules, including those containing fluorine. rsc.orgresearchgate.net

Chemoselective Protection Techniques

Chemoselective protection of an amino group in the presence of other reactive functionalities is a cornerstone of modern organic synthesis. In the case of synthesizing this compound, the primary goal is the selective N-acylation of 3-fluorocyclohexylamine with di-tert-butyl dicarbonate (Boc₂O). The fluorine atom on the cyclohexane ring can influence the reactivity of the amine through electronic effects, necessitating optimized conditions for the protection reaction.

The most common method for the introduction of the Boc group is the reaction of the amine with Boc₂O in the presence of a base. wikipedia.orgchemicalbook.comchemicalbook.comfishersci.co.uk The base serves to deprotonate the amine, increasing its nucleophilicity towards the electrophilic carbonyl carbon of the Boc anhydride. chemicalbook.com A variety of bases and solvent systems can be employed to achieve this transformation, with the choice often depending on the specific substrate and the presence of other functional groups.

Commonly used conditions for the chemoselective N-Boc protection of amines are summarized in the table below.

| Reagent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | Water/Dioxane or THF | Room temperature | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (DCM) or Acetonitrile (MeCN) | 0 °C to room temperature | chemicalbook.com |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile (MeCN) | Room temperature | chemicalbook.comchemicalbook.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (NaOH) | Water/THF | Room temperature | fishersci.co.uk |

Research has shown that the reaction of primary amines with Boc₂O in the presence of DMAP can sometimes lead to the formation of isocyanates and ureas as side products, particularly if the reaction is not carefully controlled. chemicalbook.comresearchgate.net The formation of these byproducts is thought to proceed through a carbamic-carbonic anhydride intermediate. researchgate.net Therefore, for a substrate like 3-fluorocyclohexylamine, optimizing the stoichiometry of the reagents and the reaction temperature is crucial to maximize the yield of the desired this compound and minimize the formation of unwanted side products.

Orthogonal Protecting Group Strategies in Complex Fluorinated Systems

In the synthesis of more complex molecules that contain multiple functional groups, such as other amines, hydroxyls, or carboxylic acids, an orthogonal protecting group strategy is essential. wikipedia.orgnumberanalytics.comjocpr.com Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. wikipedia.org This allows for the selective deprotection and subsequent reaction of a particular functional group.

The Boc group is a key component of many orthogonal protection schemes due to its stability to a wide range of reaction conditions and its lability under acidic conditions. wikipedia.orgug.edu.pl It is commonly paired with other protecting groups such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the benzyloxycarbonyl (Cbz or Z) group, which is typically removed by hydrogenolysis. wikipedia.orgug.edu.plnih.gov

The selection of an appropriate orthogonal protecting group strategy is critical in the synthesis of complex fluorinated systems. For instance, if a synthetic target contained both a 3-fluorocyclohexylamine moiety and a hydroxyl group, one could selectively protect the amine with a Boc group and the alcohol with a silyl-based protecting group like tert-butyldimethylsilyl (TBDMS). The TBDMS group can be removed with a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), without affecting the acid-labile Boc group. numberanalytics.com

The following table outlines some common orthogonal protecting group pairs and their respective deprotection conditions.

| Protecting Group 1 | Deprotection Condition 1 | Protecting Group 2 | Deprotection Condition 2 | Reference |

|---|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA, HCl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | wikipedia.orgug.edu.pl |

| Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA, HCl) | Cbz (Benzyloxycarbonyl) | Hydrogenolysis (H₂, Pd/C) | ug.edu.plnih.gov |

| Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA, HCl) | TBDMS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF) | numberanalytics.com |

| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Hydrazine | Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA) | ug.edu.pl |

The presence of a fluorine atom in the molecule can potentially influence the lability of certain protecting groups. However, the Boc group is generally stable under the conditions used for the removal of many other common protecting groups, making it a robust choice for the protection of the amino group in fluorinated systems. The successful synthesis of complex molecules containing the this compound moiety would therefore heavily rely on the judicious selection and implementation of such orthogonal strategies.

Stereochemical and Conformational Analysis of 3 Fluorocyclohexyl Carbamate Systems

Principles of Stereoisomerism in Fluorinated Cyclohexane (B81311) Derivatives

The structure of tert-butyl N-(3-fluorocyclohexyl)carbamate contains two stereogenic centers: C1, the carbon atom bonded to the carbamate (B1207046) group, and C3, the carbon atom bonded to the fluorine atom. The presence of these two distinct chiral centers gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.

These stereoisomers are classified based on the relative orientation of the fluorine and carbamate substituents on the cyclohexane ring, leading to cis and trans diastereomers. libretexts.orglibretexts.org

Trans Isomers: The substituents are on opposite sides of the cyclohexane ring. In a chair conformation, this corresponds to both groups being in equatorial positions (diequatorial) or both in axial positions (diaxial). The enantiomeric pair for the trans configuration is (1R,3R) and (1S,3S).

Cis Isomers: The substituents are on the same side of the ring. In a chair conformation, this requires one group to be in an equatorial position and the other in an axial position. The enantiomeric pair for the cis configuration is (1R,3S) and (1S,3R).

Each of these four molecules is chiral and will rotate plane-polarized light. The enantiomers within each pair ((1R,3R) and (1S,3S); (1R,3S) and (1S,3R)) are non-superimposable mirror images of each other and possess identical physical properties, except for their interaction with other chiral entities and the direction of optical rotation. The cis and trans pairs are diastereomers, meaning they are stereoisomers that are not mirror images and thus have distinct physical and chemical properties. numberanalytics.com

The introduction of fluorine can also create "facially polarized" cyclohexane rings, particularly in polyfluorinated systems, where one face of the ring becomes electronegative (the 'fluorous' face) and the other electropositive. researchgate.net While this effect is most pronounced with multiple fluorine atoms, the single fluorine in this carbamate system still introduces a significant dipole moment that influences intermolecular interactions.

Influence of Fluorine Substitution on Cyclohexane Conformation

The conformational equilibrium of substituted cyclohexanes is predominantly dictated by the preference of substituents to occupy the more spacious equatorial position to minimize steric strain. libretexts.orglibretexts.org This strain, known as 1,3-diaxial interaction, arises from the steric repulsion between an axial substituent and the axial hydrogens on the same side of the ring. The energetic cost of placing a substituent in the axial position is quantified by its conformational free energy, or "A-value".

For this compound, the conformational preference is determined by the A-values of both the fluorine atom and the -NHBoc (tert-butyl carbamate) group.

| Substituent | A-value (kcal/mol) |

| -F (Fluorine) | ~0.25 - 0.38 |

| -OH (Hydroxyl) | ~0.94 |

| -CH₃ (Methyl) | ~1.7 |

| -NHBoc | ~2.0 - 2.5 (estimated) |

| -C(CH₃)₃ (tert-Butyl) | ~4.9 |

Note: The A-value for -NHBoc is not widely reported but is estimated to be significant due to its bulk, likely comparable to or greater than an isopropyl group.

Trans Isomer Conformation : The trans isomer can exist in a diequatorial or a diaxial conformation. The diequatorial conformer is strongly favored, as it places both bulky groups in the sterically preferred equatorial orientation. The diaxial conformer would suffer from severe 1,3-diaxial interactions from both substituents and is therefore energetically highly unfavorable.

Cis Isomer Conformation : The cis isomer must have one substituent in an axial position and one in an equatorial position. Given the significantly larger steric bulk of the -NHBoc group compared to the fluorine atom, the equilibrium will overwhelmingly favor the conformer where the -NHBoc group occupies the equatorial position and the fluorine atom is in the axial position.

Beyond simple steric effects, the electronegativity of fluorine can lead to other important stereoelectronic interactions. The gauche effect, an attractive interaction often observed in 1,2-difluoroethane (B1293797) and related systems, can favor conformations where electronegative groups are closer than predicted by sterics alone. numberanalytics.comsemanticscholar.org In the 1,3-disubstituted system of this compound, while a classic gauche effect is not present, intramolecular hydrogen bonding between the carbamate N-H and the fluorine atom in the cis isomer (when the carbamate is equatorial and fluorine is axial) could potentially stabilize this conformation. illinois.edureddit.com

Diastereoselective and Enantioselective Synthesis of this compound and its Stereoisomers

The controlled synthesis of the specific stereoisomers of this compound requires stereoselective methods to establish the desired relative (cis/trans) and absolute (R/S) configurations at the C1 and C3 centers. A common synthetic strategy involves the initial preparation of the corresponding stereoisomer of 3-fluorocyclohexylamine, followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Diastereoselective Synthesis: The synthesis of cis and trans isomers typically relies on controlling the stereochemical outcome of a key reaction step. One plausible route begins with 3-cyclohexen-1-one.

Introduction of the Amino Group: The ketone can be converted to an oxime, which is then reduced. The choice of reducing agent can influence the cis/trans ratio of the resulting 3-cyclohexen-1-amine.

Fluorination: The double bond of a protected 3-cyclohexen-1-amine derivative can undergo fluorination. Electrophilic fluorination might proceed through a halonium-ion-like intermediate, with the stereochemical outcome depending on the directing influence of the existing carbamate group. Alternatively, hydrofluorination reactions can be employed.

Reduction/Protection Sequence: A more controlled route may involve the reduction of 3-fluorocyclohexanone. Reduction with a bulky reducing agent like L-Selectride® would stereoselectively deliver the cis-3-fluorocyclohexanol by attacking from the less hindered equatorial face. Conversely, reduction with a smaller hydride donor like sodium borohydride (B1222165) could yield a mixture or favor the trans alcohol. The resulting alcohol can then be converted to the amine with inversion of stereochemistry (e.g., via a Mitsunobu reaction with an azide (B81097) source followed by reduction) and subsequently protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the final carbamate.

Enantioselective Synthesis: To obtain enantiomerically pure isomers, two main strategies are employed:

Chiral Resolution: This is the most common method for separating a racemic mixture into its constituent enantiomers. libretexts.org For the racemic cis or trans 3-fluorocyclohexylamine (or the final carbamate), a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), is added. libretexts.org This forms a pair of diastereomeric salts which, having different physical properties, can often be separated by fractional crystallization. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomers of the amine, which can then be protected. Chiral chromatography (e.g., HPLC with a chiral stationary phase) is another powerful resolution technique. researchgate.net

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. This could involve an enantioselective catalytic reaction, such as the asymmetric hydrogenation of a fluorinated enamine or the use of a chiral catalyst in a fluorination step. rsc.orgresearchgate.net For instance, an enantioselective aza-Henry reaction followed by ring-closing metathesis has been used to synthesize related carbocyclic β-fluoroamines, demonstrating a potential pathway for asymmetric induction. snc.edu

Advanced Spectroscopic Characterization for Stereochemical Elucidation

The unambiguous determination of the relative (cis/trans) and absolute (R/S) configuration of the stereoisomers of this compound relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the relative stereochemistry and conformational preferences of cyclohexane derivatives. numberanalytics.comreddit.com

¹H NMR : The chemical shifts and, more importantly, the coupling constants (J-values) of the ring protons provide detailed structural information. The protons at C1 and C3 are of particular diagnostic value. The magnitude of the vicinal coupling constant (³J) between adjacent protons is described by the Karplus equation and is highly dependent on the dihedral angle. Axial-axial (ax-ax) couplings typically have large values (8–13 Hz), while axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) couplings are much smaller (2–5 Hz). By analyzing the multiplicity and coupling constants of the H1 and H3 signals, the axial or equatorial orientation of these protons, and thus the orientation of the F and NHBoc substituents, can be determined. This allows for a clear distinction between the cis (one axial, one equatorial substituent) and the diequatorial trans conformers.

¹³C NMR : The chemical shifts of the ring carbons are also sensitive to the stereochemistry and conformation.

¹⁹F NMR : As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly informative. illinois.eduthermofisher.com The chemical shift of the fluorine atom is sensitive to its electronic environment and its axial or equatorial position. Furthermore, heteronuclear coupling between fluorine and nearby protons (¹H-¹⁹F coupling) provides additional structural constraints. nih.gov The magnitude of ²JHF, ³JHF, and even longer-range couplings can help confirm stereochemical assignments.

While NMR readily distinguishes diastereomers (cis vs. trans), it cannot differentiate between enantiomers in an achiral solvent, as their spectra are identical. reddit.com To resolve enantiomers by NMR, a chiral solvating agent or a chiral derivatizing agent must be used to create a diastereomeric environment, which results in distinct signals for each enantiomer. wordpress.com

Vibrational Circular Dichroism (VCD): VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org It is exceptionally sensitive to the three-dimensional structure and absolute configuration. The experimental VCD spectrum of a pure enantiomer can be compared to theoretical spectra predicted by quantum chemical calculations (e.g., DFT). wikipedia.org A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (e.g., distinguishing (1R,3R) from (1S,3S)). This method has the advantage of analyzing the molecule in solution, providing conformational information relevant to its native state. researchgate.net

Computational Modeling of Conformational Preferences and Stereoisomer Stability

Computational chemistry provides powerful tools for predicting and understanding the conformational landscape and relative stabilities of the stereoisomers of this compound. Methods such as molecular mechanics, and more accurate quantum mechanical approaches like Density Functional Theory (DFT) and ab initio calculations, are routinely employed. researchgate.netijert.org

These methods allow for the in-silico construction of all possible stereoisomers and their respective chair and twist-boat conformations. epa.gov A geometry optimization is then performed to find the lowest energy structure for each conformer. ijert.org By calculating the electronic energy and applying corrections for zero-point vibrational energy and thermal effects, the relative Gibbs free energies (ΔG) of the different conformers can be determined with high accuracy. montclair.edu

This computational analysis allows for:

Quantification of Conformational Energies: The energy difference between the axial and equatorial conformers for each isomer can be calculated, providing a theoretical A-value for the substituents in this specific molecular context.

The results from these calculations are invaluable for interpreting experimental data, particularly from NMR spectroscopy, and for providing a detailed, energetic picture of the molecule's structural preferences.

Reactivity and Chemical Transformations of Tert Butyl N 3 Fluorocyclohexyl Carbamate

Cleavage of the tert-Butyl Carbamate (B1207046) Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability in a wide range of chemical conditions and the relative ease of its removal. researchgate.net The cleavage of this group from the fluorinated cyclohexane (B81311) scaffold is a critical step in the synthesis of more complex molecules.

The standard and most frequently employed method for the removal of a Boc protecting group is hydrolysis under acidic conditions. fishersci.co.uk This transformation is typically achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in solvents such as ethyl acetate (B1210297) or dioxane. fishersci.co.uksemanticscholar.org

The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid. This initial step is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. jk-sci.com The carbamic acid then readily decarboxylates, releasing carbon dioxide and yielding the free amine as an ammonium (B1175870) salt. jk-sci.com

The presence of an electron-withdrawing fluorine atom on the cyclohexane ring generally has a minimal impact on the efficacy of strong acid-catalyzed deprotection. While fluorine's inductive effect can decrease the basicity of the nitrogen atom, the harsh acidic conditions are typically more than sufficient to effect complete and rapid cleavage of the Boc group.

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Solvent(s) | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% solution, room temp, 1-12h | Dichloromethane (DCM) | fishersci.co.ukjk-sci.com |

| Hydrochloric Acid (HCl) | 4M solution, room temp, 2h | Dioxane, Ethyl Acetate, Water | fishersci.co.uksemanticscholar.org |

| Sulfuric Acid (H₂SO₄) | Catalytic amounts | t-Butyl Acetate | semanticscholar.orgnih.gov |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | Tetrahydrofuran (B95107) (THF) | semanticscholar.orgnih.gov |

While acid-catalyzed cleavage is highly effective, the harsh conditions can be incompatible with other acid-sensitive functional groups within a molecule. nih.gov Consequently, a variety of alternative methods have been developed for the deprotection of Boc-protected amines, which are applicable to fluorinated substrates.

Thermolytic Cleavage: The Boc group can be removed by heating, often requiring temperatures above 100°C. nih.gov The use of fluorinated solvents, such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), can facilitate this process, with microwave assistance significantly accelerating the reaction. researchgate.netnih.gov This method is advantageous as the product can often be isolated by simple solvent evaporation. researchgate.net

Lewis Acid-Mediated Deprotection: A range of Lewis acids can effectively catalyze the cleavage of the Boc group under milder conditions than strong Brønsted acids. Reagents such as Zinc Bromide (ZnBr₂), Trimethylsilyl Iodide (TMSI), Tin(IV) Chloride (SnCl₄), and Cerium(III) Chloride (CeCl₃·7H₂O) with sodium iodide have proven effective. semanticscholar.orgjk-sci.comresearchgate.netresearchgate.net These methods are often chemoselective; for example, ZnBr₂ in DCM can selectively cleave secondary N-Boc groups while leaving primary ones intact. jk-sci.com

Neutral and Catalyst-Free Conditions: An environmentally benign approach involves heating the Boc-protected amine in water at reflux temperatures. semanticscholar.org This method avoids the use of any additional reagents or catalysts and can provide excellent yields. semanticscholar.org Additionally, reagents like oxalyl chloride have been used for mild deprotection. nih.govnih.gov

Table 2: Selected Alternative Methods for Boc Deprotection

| Method | Reagent(s) | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Thermolytic | 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | Reflux or Microwave | Mild, simple workup | researchgate.netnih.gov |

| Lewis Acid | Zinc Bromide (ZnBr₂) | Room temperature, overnight | Mild, potential for chemoselectivity | jk-sci.comresearchgate.net |

| Lewis Acid | Cerium(III) Chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) | Acetonitrile | Selective cleavage | researchgate.net |

| Catalyst-Free | Water | Reflux temperature | "Green," no additional reagents | semanticscholar.org |

| Base-Mediated | Nucleophilic Primary Amines (e.g., 3-Methoxypropylamine) | Mild conditions | Useful for deactivated or acid-sensitive heterocycles | tntech.edu |

Functionalization and Derivatization of the 3-Fluorocyclohexyl Moiety

Further chemical transformations can be performed on the saturated carbocyclic ring of tert-butyl N-(3-fluorocyclohexyl)carbamate to introduce new functional groups or modify its structure.

The cyclohexane ring, being a saturated aliphatic system, can undergo reactions typical for alkanes, such as free-radical halogenation. However, such reactions often lack selectivity and may lead to a mixture of products. More controlled functionalization is generally preferred. For related fluorinated cyclohexane systems, synthetic routes have involved multi-step sequences including epoxidations and subsequent hydrofluorination ring-opening reactions to introduce additional fluorine atoms. nih.gov While not a direct reaction on the existing ring, deconstructive fluorination is a modern method that can cleave the C-C bonds of saturated nitrogen heterocycles to generate acyclic fluoroamine derivatives. nih.gov For a compound like tert-butyl (3-(trifluoromethyl)cyclohexyl)carbamate, general transformations such as oxidation and reduction have been noted as possible reactions.

The fluorine atom at the C-3 position significantly influences the reactivity of the cyclohexane ring due to its potent electronic and steric properties.

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). numberanalytics.com This effect polarizes the C-F bond and reduces the electron density of the surrounding sigma bonds in the cyclohexane ring. numberanalytics.com This deactivation makes the ring less susceptible to electrophilic attack. The presence of fluorine atoms can increase the stability of the molecule and its resistance to oxidation. numberanalytics.comnih.gov

Regioselectivity: The inductive effect of fluorine has a profound impact on the regioselectivity of reactions. For instance, in a hypothetical radical substitution reaction, the C-H bonds on the carbon atom bearing the fluorine (C-3) and the adjacent carbons (C-2 and C-4) will be affected. The strong C-F bond makes fluorine itself a very poor leaving group. The electron-withdrawing nature of fluorine deactivates the adjacent C-H bonds towards homolytic cleavage, potentially directing substitution reactions to positions further away from the fluorine atom. This is a key consideration in planning synthetic modifications to the ring. numberanalytics.com Theoretical methods, such as Density Functional Theory (DFT), can be employed to predict the regioselectivity of such reactions. researchgate.net

Transformations Involving the Carbamate Functionality

Beyond its role as a protecting group for subsequent cleavage, the carbamate moiety itself can participate in or direct chemical transformations.

The nitrogen atom of the carbamate can be involved in reactions. For instance, Boc-protected diamines can react with isocyanates at the unprotected amino group to form urea (B33335) derivatives. mdpi.comresearchgate.net This demonstrates a common strategy where the carbamate serves to differentiate the reactivity of two amino groups in a molecule.

Furthermore, the carbamate group can act as a directing group in C-H activation reactions. While more common in aromatic systems, rhodium-catalyzed reactions have been reported where a carbamate directs the amidation of a C(sp²)-H bond. nih.gov By analogy, it is conceivable that under specific catalytic conditions, the carbamate could direct functionalization of a C-H bond on the cyclohexane ring.

The carbamate functionality can also be central to condensation reactions. For example, N-Boc protected amino acids can undergo condensation with amines after activation of the carboxylic acid, a fundamental reaction in peptide synthesis. google.com While this compound lacks a carboxylic acid, this highlights the broader reactivity patterns of Boc-protected amino compounds in organic synthesis.

Conversion to Urea and Thiourea (B124793) Derivatives

The conversion of this compound to urea and thiourea derivatives is a two-step process that first involves the deprotection of the Boc (tert-butyloxycarbonyl) group to yield 3-fluorocyclohexylamine. This intermediate amine is then reacted with an appropriate isocyanate or isothiocyanate to form the desired urea or thiourea.

Step 1: Deprotection of the Boc Group

The Boc protecting group is known for its stability under a range of conditions but can be readily removed under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com Common reagents for this deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or aqueous solutions of strong acids such as hydrochloric acid (HCl) or phosphoric acid. nih.gov The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which is typically scavenged by the solvent or other nucleophiles present. The resulting carbamic acid is unstable and decarboxylates to give the free amine, 3-fluorocyclohexylamine, as a salt. masterorganicchemistry.com

Alternatively, thermal deprotection can be achieved, sometimes assisted by microwave irradiation in the presence of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP). researchgate.net Milder deprotection can also be accomplished using reagents such as oxalyl chloride in methanol. nih.govuky.edu

Step 2: Formation of Urea and Thiourea

Once the 3-fluorocyclohexylamine is generated and neutralized, it can be converted to urea or thiourea derivatives.

Urea Synthesis: The most common method for synthesizing ureas from a primary amine is by reaction with an isocyanate (R-N=C=O). mdpi.comnih.gov The lone pair of the nitrogen atom in 3-fluorocyclohexylamine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a stable urea linkage. This reaction is typically carried out in an inert solvent such as diethyl ether or tetrahydrofuran (THF). mdpi.com

Thiourea Synthesis: Similarly, thiourea derivatives can be prepared by reacting the amine with an isothiocyanate (R-N=C=S). The reaction mechanism is analogous to urea formation. Another established method involves the reaction of the amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with a second amine or undergoes further transformation to yield the thiourea. google.com

The general reaction schemes are presented below:

Scheme 1: General Synthesis of Urea and Thiourea Derivatives

Table 1: Reagents for the Conversion to Urea and Thiourea Derivatives

| Step | Transformation | Reagents and Conditions |

|---|---|---|

| 1 | Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) masterorganicchemistry.commasterorganicchemistry.com |

| Aqueous Phosphoric Acid nih.gov | ||

| Oxalyl Chloride in Methanol nih.govuky.edu | ||

| 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP), heat researchgate.net | ||

| 2a | Urea Formation | Isocyanate (R-NCO) in an inert solvent (e.g., Et2O, THF) mdpi.com |

| 2b | Thiourea Formation | Isothiocyanate (R-NCS) in an inert solvent |

| Carbon Disulfide (CS2) followed by a second amine equivalent google.com |

Carbamate Rearrangements and Related Processes

Carbamate groups can participate in rearrangement reactions, most notably those related to the Curtius, Hofmann, and Lossen rearrangements, which typically proceed through an isocyanate intermediate. The Curtius rearrangement, for instance, involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. organic-chemistry.org While these are powerful methods for synthesizing amines and their derivatives, they generally start from carboxylic acids or amides rather than pre-formed carbamates.

A process that begins with a Boc-protected amine can be conceptually linked to these rearrangements. For example, a carboxylic acid can be converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. This isocyanate can be trapped by tert-butanol (B103910) to form a Boc-protected amine, or by another amine to form a urea. organic-chemistry.org

Direct rearrangement of the this compound molecule itself is not a commonly reported transformation under standard laboratory conditions. The stability of the Boc group generally requires specific reagents for its removal rather than facilitating a molecular rearrangement. However, it is conceivable that under certain conditions, such as in the presence of specific Lewis acids or during mass spectrometry fragmentation, rearrangements could be induced.

In a related process, the in-situ generation of isocyanates from Boc-protected amines can be achieved using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640), which then allows for the one-pot synthesis of ureas without isolating the intermediate amine. organic-chemistry.org This transformation can be considered a formal rearrangement and conversion process.

Table 2: Related Rearrangement Processes for Carbamate and Urea Synthesis

| Rearrangement | Starting Material | Key Intermediate | Product(s) |

|---|---|---|---|

| Curtius | Acyl azide | Isocyanate | Carbamate, Urea, Amine |

| Hofmann | Primary Amide | Isocyanate | Amine |

Applications of Tert Butyl N 3 Fluorocyclohexyl Carbamate As a Synthetic Intermediate

Strategic Utility in the Construction of Complex Organofluorine Compounds

The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. As a fluorinated building block, tert-butyl N-(3-fluorocyclohexyl)carbamate offers a synthetically accessible starting point for introducing a fluorinated cyclohexyl motif. This scaffold is of interest as the fluorinated aliphatic ring can serve as a non-aromatic bioisostere for phenyl groups, potentially improving the pharmacokinetic profile of a drug candidate.

The carbamate (B1207046) group can be deprotected under acidic conditions to reveal the free amine, which can then participate in a variety of subsequent reactions. This strategic deprotection allows for the late-stage introduction of the fluorocyclohexylamine moiety into a larger, more complex molecule, a desirable feature in the synthesis of novel chemical entities.

Role in the Elaboration of Fluorinated Amine Derivatives

The primary amine functionality, masked as a Boc-carbamate, is a key feature of this compound. Following deprotection, the resulting 3-fluorocyclohexylamine can be elaborated into a wide array of fluorinated amine derivatives. Standard organic transformations can be employed to this end, including:

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These transformations allow for the systematic exploration of the chemical space around the fluorinated cyclohexyl core, enabling the synthesis of libraries of compounds for screening in drug discovery and materials science.

Design and Synthesis of Novel Fluorinated Scaffolds for Advanced Chemical Research

The structure of this compound provides a foundation for the design and synthesis of novel fluorinated scaffolds. The cyclohexane (B81311) ring can be further functionalized or incorporated into larger, more rigid polycyclic systems. For instance, the ring could be a component of a bridged bicyclic system or a spirocyclic compound, with the fluorine atom providing a unique stereoelectronic handle.

The development of new synthetic methodologies could also leverage this compound. For example, C-H activation strategies could be employed to introduce additional functionality onto the cyclohexyl ring, leading to highly substituted and stereochemically complex fluorinated scaffolds. These novel structures would be of significant interest for probing biological systems and for the development of new materials with tailored properties.

Integration into Multi-step Total Synthesis Pathways

In the context of total synthesis of natural products or complex target molecules, this compound could serve as a key fragment. Its utility would lie in its ability to introduce a specific fluorinated motif in a controlled and predictable manner. The Boc-protecting group is stable to a wide range of reaction conditions, making it compatible with multi-step synthetic sequences. It can be carried through several synthetic transformations before its removal at a strategic point to enable further elaboration.

Advanced Computational and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure and Bonding in Fluorinated Carbamates

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of fluorinated carbamates. nih.gov The introduction of a highly electronegative fluorine atom into the cyclohexyl ring of tert-butyl N-(3-fluorocyclohexyl)carbamate induces significant localized changes in the molecule's electronic structure.

DFT methods are employed to calculate various electronic properties that describe the nature of chemical bonding. nih.gov Key parameters such as atomic charges, bond orders, and molecular orbital energies reveal the influence of the C-F bond. The fluorine atom acts as a strong electron-withdrawing group, polarizing the carbon-fluorine bond and causing a cascade of inductive effects through the cyclohexane (B81311) ring. This polarization can influence the reactivity of the carbamate (B1207046) moiety, even at a distance.

Table 1: Calculated Electronic Properties of a Model Fluorinated Carbamate System Note: This table presents illustrative data based on typical DFT calculation results for analogous compounds, as specific values for the target compound are not publicly available.

| Property | Computational Method | Calculated Value/Observation | Significance |

|---|---|---|---|

| Partial Atomic Charge on Fluorine | DFT/B3LYP/6-31G(d,p) | Highly negative (approx. -0.4 to -0.5 e) | Indicates high polarity of the C-F bond. |

| C-F Bond Length | DFT/B3LYP/6-31G(d,p) | ~1.39 Å | Represents a strong, covalent bond. |

| Dipole Moment | DFT/B3LYP/6-31G(d,p) | Increased compared to non-fluorinated analog | Reflects overall increase in molecular polarity. |

| HOMO-LUMO Gap | DFT/MPWB1K/6-31G(d,p) | Generally large | Suggests high kinetic stability. nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations are crucial for exploring the conformational landscape of flexible molecules like this compound, which features a cyclohexane ring that can adopt various chair and boat conformations.

Using classical force fields, MD simulations can model the movements of every atom in the molecule over nanoseconds or longer, revealing the preferred three-dimensional structures and the energy barriers between them. mdpi.com For the title compound, simulations would focus on the equilibrium between the axial and equatorial positions of the fluorine atom and the carbamate group on the cyclohexane ring. These simulations can predict the most stable conformers in different environments, such as in a vacuum or in various solvents. nih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating multiple molecules together, it is possible to observe how they interact with each other or with solvent molecules. nih.gov This is particularly important for understanding properties like solubility and crystal packing. The simulations can quantify non-covalent interactions, such as hydrogen bonds formed by the N-H group of the carbamate and dipole-dipole interactions involving the polar C-F bond. acs.org

Table 2: Key Insights from Molecular Dynamics Simulations Note: This table outlines the types of data typically generated from MD simulations of flexible organic molecules.

| Parameter Investigated | Simulation Detail | Typical Finding | Relevance |

|---|---|---|---|

| Conformational Preference | 100 ns simulation in water box | Chair conformation is dominant; equatorial conformers are generally more stable. | Determines the molecule's prevalent shape and steric profile. |

| Dihedral Angle Distribution | Analysis of key rotatable bonds | Specific gauche/anti preferences influenced by the fluorine substituent. nih.gov | Reveals the flexibility and low-energy shapes of the molecule. |

| Radial Distribution Function | Simulation with solvent molecules (e.g., water) | Shows probability of finding solvent molecules near polar groups (N-H, C=O, C-F). | Provides insight into solvation and solubility. |

| Hydrogen Bond Analysis | Analysis of intermolecular interactions | Quantifies the lifetime and geometry of H-bonds between carbamate groups. | Explains aggregation behavior and crystal structure. |

Prediction of Reaction Mechanisms and Transition State Geometries

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including predicting the structures of short-lived, high-energy transition states that cannot be observed experimentally. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products, providing a detailed, step-by-step description of the reaction mechanism.

For a compound like this compound, this could involve modeling its synthesis, such as the reaction between 3-fluorocyclohexylamine and di-tert-butyl dicarbonate (B1257347), or its potential degradation pathways. Quantum chemical methods can calculate the activation energies for different potential pathways, allowing for the prediction of reaction rates and the identification of the rate-determining step. nih.govacs.org

Advanced techniques, such as the Artificial Force-Induced Reaction (AFIR) method, can systematically explore complex reaction pathways without prior assumptions, potentially discovering novel reactions or unexpected side products. hokudai.ac.jp These computational strategies are instrumental in optimizing reaction conditions to favor the formation of a desired product while minimizing undesired byproducts. researchgate.nethokudai.ac.jp

Table 3: Computational Analysis of a Hypothetical Reaction Step Note: This table illustrates the typical outputs from a computational study of a reaction mechanism.

| Reaction Coordinate Component | Computational Result | Interpretation |

|---|---|---|

| Reactant Complex Geometry | Optimized 3D structure | Shows the initial orientation of reacting molecules. |

| Transition State (TS) Geometry | Structure with one imaginary frequency | Represents the peak of the energy barrier. acs.org |

| Activation Energy (ΔG‡) | Calculated energy difference (TS - Reactants) | Determines the kinetic feasibility of the reaction step. researchgate.net |

| Reaction Energy (ΔG_rxn) | Calculated energy difference (Products - Reactants) | Indicates if the reaction is thermodynamically favorable (exergonic/endergonic). |

Computational Approaches to Understanding Stereoselectivity in Fluorinated Systems

Stereoselectivity is a critical aspect of organic synthesis, particularly for chiral molecules like this compound, which has multiple stereoisomers. Computational methods are highly effective at explaining and predicting the stereochemical outcome of a reaction. rsc.org

The origin of stereoselectivity lies in the energy differences between the transition states leading to different stereoisomeric products. By accurately calculating the energies of these diastereomeric transition states, computational models can predict which product will be formed preferentially. acs.org For example, in the synthesis of a fluorinated compound, the approach of a reactant to a chiral catalyst or substrate can be modeled to understand the steric and electronic interactions that favor one stereochemical pathway over another. nih.gov

In enzyme-catalyzed reactions, docking and MD simulations can model how a substrate fits into the chiral active site of an enzyme, explaining the high stereoselectivity often observed in biocatalysis. nih.gov For non-enzymatic reactions, computational analysis can reveal subtle non-covalent interactions, such as steric hindrance or stabilizing hydrogen bonds, within the transition state assembly that dictate the final stereochemistry. acs.org These insights are crucial for the rational design of new catalysts and synthetic routes to produce enantiomerically pure compounds. rsc.org

Table 4: Computational Prediction of Stereoselectivity Note: This table demonstrates how computational energy differences are used to predict reaction outcomes.

| Parameter | Pathway to Product A (e.g., R-isomer) | Pathway to Product B (e.g., S-isomer) | Conclusion |

|---|---|---|---|

| Transition State Geometry | TS-A | TS-B | Different 3D arrangements of interacting molecules. |

| Calculated Free Energy of Activation (ΔG‡) | 20.5 kcal/mol | 22.8 kcal/mol | The energy barrier to form Product A is lower. |

| Energy Difference (ΔΔG‡) | 2.3 kcal/mol | A significant energy difference favoring one pathway. acs.org | |

| Predicted Product Ratio (A:B) | ~98 : 2 at room temperature | The reaction is predicted to be highly stereoselective for Product A. |

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches to Fluorinated Cyclohexyl Carbamate (B1207046) Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fluorinated compounds. The focus is on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. For the synthesis of fluorinated cyclohexyl carbamates, this involves exploring alternative solvents, recoverable reagents, and atom-economical reactions. rsc.orgrsc.org

One promising approach is the use of tert-butyl nitrite (B80452) as a versatile and environmentally benign reagent in organic synthesis. rsc.org Its application under solvent-free conditions for various transformations minimizes the use of volatile organic compounds. Another strategy involves designing recoverable protecting agents. For instance, 3,4-diphenylmaleic anhydride (B1165640) has been developed as a recoverable agent for the synthesis of primary amines, a key step in some carbamate syntheses. rsc.org This approach enhances atom economy by allowing the protecting group to be recycled, reducing chemical waste. rsc.org Furthermore, the use of atmospheric pressure carbon dioxide as a C1 source for the synthesis of cyclic carbamates represents a significant step towards sustainability, avoiding more toxic reagents like phosgene (B1210022). rsc.org

Table 1: Green Chemistry Strategies in Amine and Carbamate Synthesis

| Strategy | Reagent/Method | Key Advantage | Application Relevance |

|---|---|---|---|

| Solvent-Free Nitrosation | tert-Butyl Nitrite | Avoids volatile organic solvents, easy product isolation. rsc.org | Potential for greener synthesis of precursors to fluorinated carbamates. |

| Recoverable Protecting Groups | 3,4-Diphenylmaleic Anhydride | Quantitative recovery and reuse of the agent, improving atom economy. rsc.org | Applicable to the synthesis of amine precursors for carbamates. |

Chemoenzymatic and Biocatalytic Transformations of Fluorinated Carbamates

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. nih.gov The application of enzymes in the synthesis and transformation of fluorinated carbamates is a rapidly growing field.

Promiscuous esterases, such as PestE from Pyrobaculum calidifontis, have been successfully employed for the synthesis of carbamates in aqueous media. nih.gov These enzymes can catalyze the reaction between various amines and carbonates to form benzyloxycarbonyl (Cbz)- or allyloxycarbonyl (Alloc)-protected products with high yields. nih.gov This method avoids harsh chemical reagents and organic solvents. Another innovative approach combines high-energy flow reactions with biocatalysis. For example, a Curtius rearrangement can be coupled with an enzymatic step using immobilized Candida antarctica lipase (B570770) B (CALB) to purify carbamate products by selectively transforming impurities. beilstein-journals.org

Furthermore, directed evolution is being used to engineer enzymes for novel C-F bond formation. nih.govchemrxiv.org Non-heme iron enzymes have been repurposed to catalyze enantioselective C(sp³)-H fluorination, a challenging transformation in synthetic chemistry. nih.govchemrxiv.org This breakthrough opens the possibility of directly and selectively introducing fluorine into a cyclohexyl ring in a late-stage synthesis, offering a highly efficient route to compounds like tert-butyl N-(3-fluorocyclohexyl)carbamate.

Table 2: Biocatalytic Methods for Carbamate Synthesis and Fluorination

| Enzyme/Method | Transformation | Substrates | Key Advantages |

|---|---|---|---|

| PestE (Esterase) | Carbamate Synthesis | Aliphatic, aromatic amines and various carbonates. nih.gov | High yields (up to 99%) in water, environmentally friendly. nih.gov |

| Immobilized CALB | Impurity Tagging | Residual benzyl (B1604629) alcohol from Curtius rearrangement. beilstein-journals.org | Enables efficient purification in a continuous flow process. beilstein-journals.org |

Exploration of Novel Catalytic Methods for Fluorine Introduction and Functional Group Interconversions

The development of novel catalytic methods for the selective introduction of fluorine is a cornerstone of modern organofluorine chemistry. mdpi.com These methods are crucial for synthesizing complex molecules and often rely on transition-metal catalysts, photocatalysts, or organocatalysts in conjunction with modern fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI). mdpi.combeilstein-journals.org

Transition metals such as palladium, copper, and silver have been extensively used to catalyze fluorination reactions. beilstein-journals.org For instance, silver-catalyzed decarboxylative fluorination provides a mild method for accessing fluorinated compounds with high functional group tolerance. mdpi.com Palladium catalysts have been developed for the C-H fluorination of arenes, representing a significant advance in direct functionalization. beilstein-journals.org Recently, a novel catalytic transformation using a copper catalyst was developed to convert epoxides into valuable fluorinated oxetanes, showcasing the power of catalysis to unlock synthetic pathways to previously inaccessible structures. sciencedaily.com

Functional group interconversion is also a key area of research, enabling the transformation of one functional group into another, which is vital for multi-step syntheses. researchgate.netub.edu Continuous flow processes are being developed to couple different reactions, such as a Curtius rearrangement with biocatalytic steps, to create valuable carbamate products efficiently. researchgate.net

Table 3: Selected Catalytic Methods for Fluorination

| Catalyst System | Fluorinating Agent | Transformation | Substrate Scope |

|---|---|---|---|

| AgNO₃ | Selectfluor | Decarboxylative Fluorination | Malonic acid derivatives. mdpi.com |

| Pd(OAc)₂ | Selectfluor/NFSI | C-H Fluorination | Arenes. beilstein-journals.org |

| Copper Complex | Difluorocarbene precursor | Epoxide to α,α-difluoro-oxetane | Readily available epoxides. sciencedaily.com |

Development of Advanced Methodologies for Stereocontrol in Fluorinated Cyclohexyl Systems

Achieving precise control over the stereochemistry of fluorinated cyclohexyl systems is a significant synthetic challenge. The orientation of the fluorine atom (axial vs. equatorial) and the relative stereochemistry of other substituents profoundly impact the molecule's conformation and biological activity.

Recent advances have focused on transition metal-catalyzed asymmetric allylic alkylation and asymmetric electrophilic fluorination to construct stereocenters with high fidelity. mdpi.com Chiral organocatalysts, such as quinine (B1679958) squaramide, have been used to achieve high enantioselectivity (up to 99% ee) and diastereoselectivity in the synthesis of fluorinated compounds bearing multiple stereocenters. mdpi.com

The synthesis of "thermodynamically disfavored" all-cis substituted fluorocyclohexanes, often termed Janus cyclohexanes due to their distinct electropositive and electronegative faces, highlights the progress in this area. nih.gov Methods involving Rh(CAAC) catalyzed aryl hydrogenation have been developed to access these conformationally unique structures. nih.gov Such methodologies could be adapted to control the stereochemistry of the fluorine and carbamate groups in this compound, allowing for the synthesis of specific diastereomers for structure-activity relationship studies.

Table 4: Methodologies for Stereocontrol in Fluorinated Systems

| Method | Catalyst Type | Key Feature | Outcome |

|---|---|---|---|

| Asymmetric Allylic Alkylation | Transition Metal | Construction of vicinal stereocenters. mdpi.com | High efficiency and reliability for chiral alkyl fluorides. mdpi.com |

| Asymmetric Electrophilic Fluorination | Chiral Anion Phase-Transfer or Organocatalyst | Creates C-F quaternary carbons. mdpi.com | High optical purity and good yields. mdpi.com |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : and NMR confirm regiochemistry and fluorine positioning. NMR verifies carbamate connectivity .

- X-ray Crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

How can researchers resolve discrepancies between computational predictions and experimental data for this compound?

Advanced Research Focus

Discrepancies often arise in stereochemical assignments or reactivity predictions. Strategies include:

- DFT Calculations : Compare computed chemical shifts (via Gaussian or ORCA) with experimental NMR data to validate conformers .

- Docking Studies : For biological activity predictions, use software like AutoDock to assess binding modes against targets (e.g., enzymes), then cross-validate with inhibition assays .

- Crystallographic Validation : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals with X-ray structures .

What factors influence the hydrolytic stability of this compound under different conditions?

Advanced Research Focus

Hydrolytic stability depends on:

- pH : The carbamate group is prone to cleavage under acidic (pH < 3) or basic (pH > 10) conditions via nucleophilic attack.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state, accelerating hydrolysis.

- Steric Effects : The tert-butyl group provides steric hindrance, delaying hydrolysis compared to linear carbamates .

Methodological Tip : Monitor degradation via HPLC or NMR in buffered solutions at varying pH .

How does the stereochemistry at the 3-fluorocyclohexyl group affect the compound’s reactivity and biological activity?

Q. Advanced Research Focus

- Reactivity : Axial vs. equatorial fluorine positioning influences steric accessibility. For example, axial fluorine may hinder nucleophilic attack on the carbamate carbonyl.

- Biological Activity : Stereochemistry impacts target binding. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers, then assay against biological targets (e.g., kinases) .

- Case Study : In related fluorocyclohexyl carbamates, the cis isomer showed 10x higher enzyme inhibition than the trans isomer .

What chromatographic methods are recommended for purifying this compound to high purity?

Q. Methodological Focus

- Flash Chromatography : Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) for baseline separation of carbamate derivatives .

- Preparative HPLC : For chiral purification, employ a CHIRALCEL® OD-H column with hexane/isopropanol (90:10) at 1 mL/min .

- TLC Monitoring : Visualize spots under UV (254 nm) or via iodine staining .

What mechanistic insights are available for the coupling reactions involved in synthesizing this carbamate?

Q. Advanced Research Focus

- Activation Mechanism : EDCI converts the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine. HOBt suppresses racemization by stabilizing the active ester .

- Kinetic Studies : Monitor reaction progress via in situ IR to track carbonyl disappearance (~1700 cm) .

- Side Reactions : Competing acylation of the fluorocyclohexylamine can occur if stoichiometry is unbalanced. Optimize reagent ratios (1:1.2 amine:carbamate) .

How can researchers predict and experimentally determine the solubility profile of this compound in various solvents?

Q. Advanced Research Focus

- Computational Prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to estimate solubility parameters. Match Hansen solubility parameters (δ, δ, δ) with solvents .

- Experimental Validation : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, toluene) at 25°C. Quantify solubility via UV-Vis spectroscopy (λ ~ 270 nm) .

- Case Study : The compound exhibits higher solubility in chloroform (45 mg/mL) than in water (<0.1 mg/mL) due to hydrophobic tert-butyl and fluorocyclohexyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.